molecular formula C18H22N4O4 B15354703 Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate

Cat. No.: B15354703
M. Wt: 358.4 g/mol
InChI Key: CZLFYOSDGDJMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.3917

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate typically involves the reaction of 6-nitroquinolin-4-yl with piperazine-1-carboxylate under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of reagents and solvents. The process is optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amino derivatives.

Scientific Research Applications

Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Quinoline derivatives: These compounds share structural similarities and may have similar biological activities.

  • Piperazine derivatives: These compounds also contain the piperazine ring and may exhibit similar chemical properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 4-(6-nitroquinolin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-10-8-20(9-11-21)16-6-7-19-15-5-4-13(22(24)25)12-14(15)16/h4-7,12H,8-11H2,1-3H3

InChI Key

CZLFYOSDGDJMGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.